L-Tyrosine, N-glycyl-3-hydroxy-

Description

Contextualization as a Hydroxylated Tyrosine Dipeptide Derivative

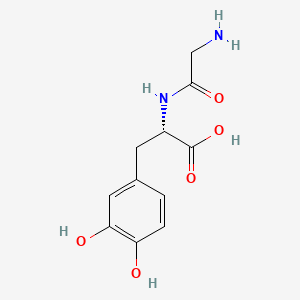

L-Tyrosine, N-glycyl-3-hydroxy- is structurally defined by the linkage of a glycine (B1666218) molecule to a 3-hydroxy-L-tyrosine molecule. The "N-glycyl" designation signifies that the glycine residue is attached to the nitrogen atom of the amino group of the 3-hydroxy-L-tyrosine. The core L-tyrosine structure is a standard amino acid, 4-hydroxyphenylalanine. thermofisher.com The "3-hydroxy-" prefix indicates an additional hydroxyl (-OH) group has been added to the third carbon of the phenolic ring of tyrosine. This hydroxylation transforms the parent tyrosine into 3,4-dihydroxyphenylalanine (DOPA). researchgate.netnist.gov

The formation of the dipeptide occurs through a dehydration reaction, where the carboxyl group of glycine forms a covalent peptide bond with the amino group of 3-hydroxy-L-tyrosine, releasing a molecule of water. This bond is the defining characteristic of peptides and proteins.

Historical Context of Tyrosine and Glycine Derivatives in Biochemical Research

The study of amino acids and their derivatives has been a cornerstone of biochemistry for over two centuries. The first amino acid, asparagine, was isolated in 1806, followed by cystine in 1810, and both glycine and leucine (B10760876) in 1820. nih.gov Glycine was first isolated from gelatin by the French chemist Henri Braconnot in 1820. nih.gov L-tyrosine was discovered later, in 1846, by German chemist Justus von Liebig, who isolated it from casein, the protein found in cheese. thermofisher.comhouptlab.org The name "tyrosine" itself is derived from the Greek word for cheese, "tyros". thermofisher.com

The concept of peptides as chains of amino acids was proposed independently by Emil Fischer and Franz Hofmeister in 1902. thermofisher.com Fischer was also a pioneer in peptide synthesis, successfully creating the first dipeptide, glycylglycine, in 1901. ambeed.com This foundational work opened the door for the synthesis and study of countless peptide derivatives, providing crucial insights into protein structure and function. Early research into tyrosine derivatives was often linked to their roles as precursors for important biological molecules. nih.gov For instance, the enzymatic conversion of tyrosine to L-DOPA is a critical step in the biosynthesis of catecholamines. nist.gov

Significance of Dipeptide Structure and Phenolic Hydroxylation in Biological Systems

Dipeptides, the simplest form of peptides, are more than just building blocks for larger proteins. They can exhibit distinct biological activities, including roles in neurotransmission, antioxidant defense, and cell signaling. chemspider.comnih.gov The small size of dipeptides allows for easier administration and correlation between their structure and biological activity. nih.gov

The phenolic hydroxyl group is a key functional group in a vast array of natural compounds and is crucial for many of their biological functions. chemicalbook.com This group is a potent hydrogen donor and can effectively scavenge free radicals, which is why phenolic compounds are often powerful antioxidants. chemspider.comnih.gov The number and position of hydroxyl groups on a phenolic ring can significantly influence the antioxidant capacity of a molecule. nih.gov Furthermore, phenolic hydroxyl groups can participate in various chemical reactions, enhancing the versatility of the compounds in which they are found. chemicalbook.com In the context of tyrosine, the addition of a second hydroxyl group to form DOPA significantly alters its chemical properties and biological roles, making it a precursor to neurotransmitters like dopamine (B1211576). chemicalbook.com

Compound Data Tables

Table 1: Properties of Constituent Amino Acids and a Related Dipeptide

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Key Characteristics |

| Glycine | C₂H₅NO₂ | 75.07 | White, crystalline solid | The simplest amino acid; plays a role in protein structure and as a neurotransmitter. |

| L-Tyrosine | C₉H₁₁NO₃ | 181.19 | White to off-white crystalline powder | Aromatic amino acid; precursor to several important biological compounds. thermofisher.com |

| N-Glycyl-L-tyrosine | C₁₁H₁₄N₂O₄ | 238.24 | Crystalline solid | A dipeptide of glycine and L-tyrosine; used in research and has potential pharmacological applications. chemspider.comchemspider.com |

| L-Tyrosine, N-glycyl-3-hydroxy- | C₁₁H₁₄N₂O₅ | 254.24 | Not specified in literature | A hydroxylated derivative of N-glycyl-L-tyrosine. medchemexpress.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c12-5-10(16)13-7(11(17)18)3-6-1-2-8(14)9(15)4-6/h1-2,4,7,14-15H,3,5,12H2,(H,13,16)(H,17,18)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMYKKHZEWCMFZ-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)NC(=O)CN)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)CN)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190664 | |

| Record name | L-Tyrosine, N-glycyl-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37181-61-6 | |

| Record name | L-Tyrosine, N-glycyl-3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037181616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosine, N-glycyl-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of L Tyrosine, N Glycyl 3 Hydroxy

Chemical Synthesis Approaches

Traditional organic synthesis provides robust methods for peptide coupling. These strategies often necessitate the use of protecting groups to prevent unwanted side reactions with the reactive functional groups present in the amino acid precursors, particularly the phenolic hydroxyls and the free amine and carboxyl groups.

The formation of the N-glycyl linkage using an acyl chloride is a direct and often high-yielding approach based on the Schotten-Baumann reaction condition. The process typically involves reacting 3-hydroxy-L-tyrosine (or L-tyrosine, if hydroxylation is planned as a subsequent step) with glycyl chloride hydrochloride.

The reaction is generally carried out in an aqueous solution under alkaline conditions. A base, such as sodium hydroxide (B78521), triethylamine, or N-methylmorpholine, is added to neutralize the hydrochloric acid formed during the reaction and to deprotonate the amino group of the tyrosine derivative, rendering it nucleophilic. chemicalbook.comgoogle.com The temperature is often kept low (e.g., -10°C to 15°C) to minimize side reactions and racemization. google.com

A common precursor, chloroacetyl chloride, can also be used to first acylate the L-tyrosine, forming N-chloroacetyl-L-tyrosine. chemicalbook.comgoogle.com This intermediate is then converted to the glycyl dipeptide by reaction with aqueous ammonia (B1221849) or ammonium (B1175870) bicarbonate, which displaces the chloride to form the glycine (B1666218) residue. chemicalbook.comgoogleapis.com

Key Reaction Parameters:

Acylating Agent: Glycyl chloride hydrochloride or chloroacetyl chloride. google.comgoogle.com

Starting Material: L-tyrosine or 3-hydroxy-L-tyrosine (L-DOPA).

Base: Sodium hydroxide, potassium carbonate, triethylamine, N-methylmorpholine. google.com

Solvent: Typically a mixed system of water and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). google.com

Carbodiimide (B86325) reagents are widely used as coupling agents for peptide bond formation due to their high efficiency in activating carboxylic acids. The most common carbodiimides for this purpose are dicyclohexylcarbodiimide (B1669883) (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). thermofisher.com

The general mechanism involves the reaction of the carboxyl group of a protected glycine molecule with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the 3-hydroxy-L-tyrosine ester, forming the peptide bond. The carbodiimide is consumed in the reaction, forming a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU), which is often insoluble and can be removed by filtration. thermofisher.com

To improve yields and reduce the risk of racemization, additives such as N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) are frequently included. thermofisher.com These additives react with the O-acylisourea intermediate to form a more stable NHS ester, which then cleanly reacts with the amine component. thermofisher.com

A representative scheme involves reacting N-benzyloxycarbonyl-glycine with ethyl L-DOPA ester in the presence of DCC and NHS. The protecting groups (benzyloxycarbonyl and ethyl ester) are subsequently removed via hydrolysis or hydrogenolysis to yield the final dipeptide. chemicalbook.com

Table 1: Comparison of Common Carbodiimide Coupling Reagents

| Reagent | Full Name | Solubility | Byproduct | Key Features |

| DCC | Dicyclohexylcarbodiimide | Organic Solvents | Dicyclohexylurea (DCU) | Insoluble byproduct simplifies purification by filtration. thermofisher.com |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water, Organic Solvents | Water-soluble urea | Ideal for aqueous reactions; byproduct removed by washing. thermofisher.com |

The introduction of the hydroxyl group at the 3-position of the tyrosine ring is a critical transformation that defines the final compound. This step can be performed either before peptide coupling (using L-DOPA as a starting material) or after the dipeptide backbone has been formed (using an N-glycyl-L-tyrosine intermediate).

Enzymatic Hydroxylation: A highly specific and gentle method for this conversion is the use of the enzyme tyrosinase. nih.govnih.gov Tyrosinase is a copper-containing monooxygenase that catalyzes the o-hydroxylation of monophenols (like tyrosine) to catechols (like L-DOPA). nih.govnih.gov The reaction is typically carried out in an aqueous buffer at physiological pH, often in the presence of a reductant like ascorbic acid to prevent subsequent oxidation of the L-DOPA product to dopaquinone. nih.gov This biocatalytic approach offers high regioselectivity, avoiding the formation of other hydroxylated isomers.

Chemical Hydroxylation: Chemical methods for tyrosine hydroxylation exist but often face challenges with regioselectivity and harsh reaction conditions that can lead to side products or degradation. Oxidation of the tyrosine ring is a complex process, and controlling it to stop at the desired 3-hydroxy stage without further oxidation or polymerization can be difficult. rsc.org

The timing of the hydroxylation step is a key strategic decision:

Hydroxylation Before Coupling: Using L-DOPA as the starting material requires the protection of its two phenolic hydroxyl groups to prevent side reactions during the peptide coupling step.

Hydroxylation After Coupling: Synthesizing N-glycyl-L-tyrosine first and then performing the hydroxylation simplifies the coupling step but requires that the hydroxylation conditions (enzymatic or chemical) are compatible with the integrity of the existing peptide bond.

Enzymatic and Biocatalytic Synthesis Routes

Biocatalytic methods offer an alternative to chemical synthesis, often proceeding under milder conditions with higher specificity, thus reducing the need for protecting groups and minimizing waste. mdpi.com

While proteases are naturally known for hydrolyzing peptide bonds, the reaction is reversible. By shifting the reaction equilibrium, these enzymes can be used to catalyze the formation of peptide bonds. This is typically achieved by using a high concentration of substrates, minimizing the water content in the reaction medium, or carrying out the reaction in the presence of water-miscible organic solvents. sci-hub.se

For the synthesis of a precursor to Glycyl-Tyrosine, proteases such as PST-01 protease from Pseudomonas aeruginosa or thermolysin have been investigated. sci-hub.se The synthesis often employs an N-protected glycine derivative (e.g., carbobenzoxy-glycine, Cbz-Gly) and a C-protected tyrosine derivative (e.g., L-tyrosine amide, Tyr-NH2). The enzyme facilitates the condensation of these two precursors. sci-hub.se

A study using PST-01 protease demonstrated the successful synthesis of Cbz-Gly-Tyr-NH2 with a maximum equilibrium yield of 81.9% in a medium containing 60% (v/v) dimethylsulfoxide (DMSO). sci-hub.se The organic solvent helps to increase the solubility of the non-polar substrates and shifts the thermodynamic equilibrium toward synthesis rather than hydrolysis. sci-hub.se

Optimizing biocatalytic processes is crucial for achieving industrially viable yields and high product purity. Several strategies can be employed to enhance the performance of enzymatic syntheses.

Reaction Medium Engineering: The choice of solvent, pH, and temperature significantly impacts enzyme activity and reaction equilibrium. As seen in the protease-catalyzed synthesis, the addition of organic solvents like DMSO can dramatically increase product yield. sci-hub.se The use of ionic liquids has also been explored to stabilize enzymes and improve process efficiency and stereoselectivity in biocatalytic resolutions. nih.gov

Whole-Cell Biocatalysis: Instead of using purified enzymes, entire microorganisms engineered to express the desired enzyme(s) can be used as catalysts. mdpi.com This approach avoids costly and time-consuming enzyme purification and can integrate cofactor regeneration systems. For instance, L-tyrosine derivatives have been produced using engineered Escherichia coli strains that perform hydroxylation and subsequent C-C bond formation in a one-pot cascade. acs.org Monitoring precursor and product concentrations in real-time is key to optimizing these processes and avoiding substrate inhibition. mdpi.com

Enzyme Immobilization and Engineering: Immobilizing enzymes on solid supports can enhance their stability, allow for easier separation from the reaction mixture, and enable their reuse. nih.gov Furthermore, protein engineering and directed evolution can be used to improve an enzyme's catalytic efficiency, substrate specificity, and stability under process conditions. nih.govrsc.org For example, a monooxygenase (P450 BM3) has been engineered to regioselectively hydroxylate arenes to produce phenols, which can then be used to synthesize L-tyrosine derivatives. acs.org

Table 2: Research Findings on Optimization of Biocatalytic Synthesis

| Optimization Strategy | Enzyme/System | Substrates | Key Finding | Reference |

| Organic Solvent Addition | PST-01 Protease | Cbz-Gly and Tyr-NH2 | 60% (v/v) DMSO in the reaction medium resulted in a maximum product yield of 81.9%. | sci-hub.se |

| Whole-Cell Biocatalysis | Engineered E. coli | Monosubstituted benzenes, pyruvate, NH3 | Two-step cascade using monooxygenase and lyase yielded L-tyrosine derivatives up to 5.2 g/L. | acs.org |

| Enzyme Engineering | FgaPT2 Prenyltransferase | L-tyrosine, DMAPP | Mutation (K174F) changed the enzyme's specificity to catalyze C3-prenylation of L-tyrosine. | sci-hub.se |

| Ionic Liquid Addition | Immobilized Lipase | Racemic 3-hydroxy-3-phenylpropanonitrile | Addition of 1% [BMIM]Cl in hexane (B92381) enhanced process efficiency to 97.4%. | nih.gov |

Derivatization and Structural Modifications for Research Purposes

The targeted modification of L-Tyrosine, N-glycyl-3-hydroxy- is essential for developing molecular probes and for structure-activity relationship studies. The three primary functional groups—the phenolic hydroxyl, the primary amine, and the carboxylic acid—each offer distinct handles for chemical derivatization.

Strategies for Phenolic Hydroxyl Group Functionalization

The phenolic hydroxyl group on the 3-hydroxy-L-tyrosine moiety is a key site for modification, influencing the molecule's electronic properties and potential interactions. Several chemoselective strategies have been developed to target this group. nih.gov

One common approach involves the electrophilic aromatic substitution on the electron-rich phenyl ring, often directed by the hydroxyl group. For instance, diazonium salts can react with tyrosine residues, a method that could be adapted for N-glycyl-3-hydroxy-L-tyrosine. nih.gov Another powerful technique is the three-component Mannich-type reaction, which couples an aldehyde and an aniline (B41778) to the position ortho to the hydroxyl group. nih.gov

Metal-mediated coupling reactions offer another avenue for functionalization. Palladium-catalyzed reactions, for example, can facilitate the addition of various substrates to the phenolic site. nih.gov Furthermore, the phenolic hydroxyl group itself can undergo direct modification. For example, studies have shown that polyhalogenated quinones can readily modify the phenolic hydroxyl group of tyrosine under physiological conditions, forming ether linkages. nih.gov A practical synthetic route to install new groups onto the tyrosine ring involves a sequence of oxidation to a dihydroquinone, selective protection, and subsequent methylation or other alkylation of the desired hydroxyl group. researchgate.net

| Functionalization Strategy | Reagents/Conditions | Type of Modification | Reference |

| Electrophilic Aromatic Substitution | Diazonium salts | C-C bond formation ortho to -OH | nih.gov |

| Mannich-type Reaction | Aldehyde, Aniline | C-C bond formation ortho to -OH | nih.gov |

| Metal-Mediated Coupling | Palladium catalyst, Allylic substrates | C-O or C-C bond formation | nih.gov |

| Nucleophilic Substitution | Polyhalogenated quinones | Ether linkage (Ar-O-Ar) | nih.gov |

| Multi-step Synthesis | Salcomine-catalyzed oxidation, Zn/AcOH reduction, TBS protection, Mitsunobu reaction | Regioselective alkylation/silylation | researchgate.net |

Amine and Carboxyl Group Derivatization for Probe Development

The terminal amine and carboxyl groups of the dipeptide are primary targets for derivatization, particularly for the development of probes for bioimaging and analytical detection.

Carboxyl Group Derivatization: The carboxylic acid can be activated to form an amide bond with an amine-containing probe. A widely used method employs carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), to create an active ester that readily reacts with primary amines. thermofisher.comresearchgate.net For developing probes for mass spectrometry, reagents like piperazines can be coupled to the carboxyl groups, introducing a fixed positive charge that enhances ionization efficiency. researchgate.net Another strategy involves coupling with molecules like 1-(4-(aminomethyl)phenyl)pyridin-1-ium (AMPP), which tags the carboxyl group with a permanently charged moiety, significantly improving detection in mass spectrometry imaging. nih.govacs.org

Amine Group Derivatization: The primary amine of the glycyl moiety is a nucleophile that can be readily modified. Acyl chlorides and activated esters are common reagents for this purpose. For probe development, fluorescent dyes or biotin (B1667282) tags containing an N-hydroxysuccinimide (NHS) ester are frequently used to label the N-terminus. A dual derivatization scheme can be employed where primary amines and hydroxyls are first tagged, followed by derivatization of the carboxylate groups, allowing for comprehensive analysis in metabolomic studies. nih.gov

| Functional Group | Derivatization Reagent | Purpose/Application | Reference |

| Carboxyl | EDC/NHS | Amide bond formation with amine probes | thermofisher.com |

| Carboxyl | Piperazine derivatives (e.g., with EDC/HOAt) | Signal enhancement in mass spectrometry | researchgate.net |

| Carboxyl | AMPP with coupling reagents (e.g., HATU) | Charge-tagging for MALDI-MS imaging | nih.govacs.org |

| Amine | NHS-esters of fluorescent dyes (e.g., Fluorescein-NHS) | Fluorescence probe development | nih.gov |

| Amine & Carboxyl | Dual tagging (acyl chloride for amine, amine tag for carboxyl) | Enhanced ESI-MS detection | nih.gov |

Purification and Crystallization Techniques

Achieving high purity and obtaining single crystals are critical steps for the definitive characterization of L-Tyrosine, N-glycyl-3-hydroxy-.

Chromatographic Separation Methods for High Purity Acquisition

Chromatography is the cornerstone of purification for dipeptides. nih.gov The choice of method depends on the scale of the purification and the nature of the impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for purifying dipeptides to high homogeneity. A C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic modifier like acetonitrile (B52724). A shallow gradient of the organic solvent allows for the fine separation of the target compound from closely related impurities. nih.gov The purification of tyrosine hydroxylase and related metabolites has been extensively documented using HPLC, providing relevant protocols. nih.govnih.govpsu.edu

Gas Chromatography (GC): For analytical purposes and for separating stereoisomers, gas chromatography can be employed, although it requires prior derivatization of the dipeptide to increase its volatility. uni-giessen.de Common derivatization methods include trimethylsilylation or conversion to N-trifluoroacetyl dipeptide esters. uni-giessen.denih.gov These derivatized compounds can then be separated on chiral or achiral capillary columns. uni-giessen.de

Column Chromatography: For larger scale purification, traditional column chromatography using silica (B1680970) gel or ion-exchange resins is effective. Ion-exchange chromatography, in particular, can be very efficient by exploiting the zwitterionic nature of the dipeptide. A patent describes the use of a weakly basic resin column (WA-30) to purify N-glycyl-L-tyrosine after the initial synthesis. chemicalbook.com

| Chromatographic Method | Stationary Phase | Mobile Phase/Elution | Key Application | Reference |

| Reversed-Phase HPLC | C18 Silica | Water/Acetonitrile gradient with TFA | High-purity analytical and preparative separation | nih.gov |

| Gas Chromatography | Phenylmethyl polysiloxane (achiral), Chirasil-L-Val (chiral) | Temperature and pressure programming | Separation of volatile derivatives and stereoisomers | uni-giessen.denih.gov |

| Ion-Exchange Chromatography | Weakly basic anion exchange resin (e.g., WA-30) | Aqueous buffers, pH gradients | Post-synthesis purification, removal of ionic impurities | chemicalbook.comgoogle.com |

| Paper Chromatography | Cellulose | Solvent mixtures (e.g., Butanol/Acetic Acid/Water) | Qualitative analysis and separation of dipeptides | nih.gov |

Controlled Crystallization for Characterization of Crystal Structures

The growth of high-quality single crystals is a prerequisite for X-ray crystallographic analysis, which provides unambiguous structural determination.

Solvent-Based Crystallization: The most common method involves dissolving the purified dipeptide in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly, or by decreasing the temperature to reduce solubility. A patent for N-glycyl-L-tyrosine describes dissolving the crude product in hot water, followed by the addition of ethanol (B145695) to induce crystallization upon cooling. chemicalbook.comgoogle.com The choice of solvents is critical; an empirical study on a related dipeptide, Z-Tyr-Gly-OEt, showed a linear relationship for the optimal mass proportions of two solvents for successful crystallization. zendy.io

Vapor Diffusion: The hanging-drop or sitting-drop vapor diffusion methods are widely used for crystallizing biological molecules and can be applied to dipeptides. A small drop of the concentrated dipeptide solution is equilibrated against a larger reservoir containing a precipitant, leading to slow supersaturation and crystal growth. nih.gov

Additives and Co-crystallization: The success of crystallization can be improved by using additives that suppress aggregation and promote ordered crystal packing. nih.govnih.gov Small molecules, including other amino acids or salts, can act as co-formers to produce co-crystals with enhanced properties. mdpi.com The use of surfactants and alcohols has also been patented as a method to control the crystallization of amino acids and their derivatives, yielding high-purity crystals. google.com Advanced techniques such as laser-induced crystallization, which uses focused femtosecond laser pulses to induce nucleation, have also been explored for amino acids. nycu.edu.tw

Biochemical Roles and Molecular Mechanisms of L Tyrosine, N Glycyl 3 Hydroxy

Enzymatic Recognition and Processing

The metabolic fate of L-Tyrosine, N-glycyl-3-hydroxy- would likely be initiated by enzymatic hydrolysis of its peptide bond, releasing its constituent amino acids, glycine (B1666218) and 3-hydroxy-L-tyrosine.

Substrate Specificity and Kinetic Analysis with Peptidases and Hydrolases

It is anticipated that L-Tyrosine, N-glycyl-3-hydroxy- would serve as a substrate for various peptidases and hydrolases, particularly those with broad specificity for dipeptides. The presence of a glycyl residue at the N-terminus and a bulky, hydroxylated aromatic amino acid at the C-terminus would influence its recognition and processing by these enzymes.

Key enzyme classes that would likely hydrolyze this dipeptide include:

Dipeptidyl Peptidases (DPPs): Specifically, enzymes like Dipeptidyl Peptidase IV (DPP-IV) could potentially cleave the dipeptide, although the 3-hydroxy group on the tyrosine might influence the binding affinity and turnover rate.

Cytosolic Aminopeptidases: Various cytosolic aminopeptidases are responsible for the final stages of protein degradation, breaking down di- and tripeptides into free amino acids. L-Tyrosine, N-glycyl-3-hydroxy- would be a candidate for hydrolysis by these enzymes.

Brush Border Peptidases: In the context of intestinal absorption, membrane-bound peptidases on the surface of enterocytes would be crucial for cleaving this dipeptide prior to or during absorption.

A hypothetical kinetic analysis would involve determining the Michaelis-Menten constant (K) and the maximal velocity (Vax) for its hydrolysis by a specific peptidase. These parameters would quantify the enzyme's affinity for the substrate and its catalytic efficiency.

Table 1: Potential Hydrolyzing Enzymes for L-Tyrosine, N-Glycyl-3-Hydroxy-

| Enzyme Class | Cellular Location | Potential Role |

| Dipeptidyl Peptidases | Cell membranes, circulation | Cleavage of N-terminal dipeptides |

| Cytosolic Aminopeptidases | Cytosol | Intracellular peptide degradation |

| Brush Border Peptidases | Intestinal epithelium | Digestion and absorption |

Investigation of Binding Dynamics with Target Enzymes and Receptors

The binding of L-Tyrosine, N-glycyl-3-hydroxy- to the active site of a peptidase would be governed by a series of non-covalent interactions. The free amino group of the N-terminal glycine would likely form salt bridges with acidic residues in the enzyme's active site. The peptide bond itself would be positioned for nucleophilic attack by a catalytic residue (e.g., serine, cysteine) or an activated water molecule. The 3-hydroxy-L-tyrosine moiety would likely interact with a hydrophobic pocket within the active site, with the hydroxyl groups potentially forming hydrogen bonds that contribute to binding affinity and specificity.

Beyond peptidases, the 3-hydroxy-L-tyrosine component, which is L-DOPA, is a critical precursor for neurotransmitters. While the dipeptide itself is unlikely to directly bind to dopamine (B1211576) receptors, its hydrolysis product, L-DOPA, is a substrate for enzymes in the catecholamine biosynthesis pathway.

Influence on Endogenous Metabolic Pathways

Upon hydrolysis, the released glycine and 3-hydroxy-L-tyrosine would enter their respective metabolic pathways.

Modulation of Amino Acid Metabolism and Interconversion Pathways

The liberated glycine can be utilized in various metabolic pathways, including:

Glutathione Synthesis: Glycine is one of the three amino acids required for the synthesis of the major endogenous antioxidant, glutathione.

Porphyrin Synthesis: Glycine is a key precursor for the synthesis of porphyrins, the core structure of heme.

Serine Interconversion: Glycine can be converted to serine and vice versa by serine hydroxymethyltransferase.

The 3-hydroxy-L-tyrosine (L-DOPA) would primarily be channeled into the pathways discussed in the following section.

Potential Influence on Neurotransmitter Precursor Pools and Biosynthesis (e.g., DOPA, Catecholamines)

The most significant metabolic impact of L-Tyrosine, N-glycyl-3-hydroxy- hydrolysis would be the release of 3-hydroxy-L-tyrosine, which is L-DOPA. L-DOPA is the direct precursor to the neurotransmitter dopamine. The availability of L-DOPA is the rate-limiting step in dopamine synthesis. Therefore, an increase in the L-DOPA pool would be expected to drive the synthesis of dopamine, and subsequently other catecholamines like norepinephrine (B1679862) and epinephrine.

Table 2: Hypothetical Influence on Catecholamine Biosynthesis

| Precursor/Product | Enzyme | Potential Effect of Increased 3-hydroxy-L-tyrosine |

| 3-hydroxy-L-tyrosine (L-DOPA) | DOPA decarboxylase | Increased substrate availability |

| Dopamine | Dopamine β-hydroxylase | Increased synthesis |

| Norepinephrine | Phenylethanolamine N-methyltransferase | Increased synthesis |

| Epinephrine | - | Increased synthesis |

Mechanisms of Oxidative Species Scavenging

The 3-hydroxy-L-tyrosine moiety of the dipeptide, with its catechol-like structure (two adjacent hydroxyl groups on an aromatic ring), would be the primary contributor to any antioxidant activity. This structure is known to be an effective scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

The proposed mechanisms of scavenging would include:

Hydrogen Atom Transfer (HAT): The hydroxyl groups can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting radical form of the dipeptide would be relatively stable due to resonance delocalization across the aromatic ring.

Electron Transfer: The catechol structure can also donate an electron to reduce an oxidizing species.

Derivatives of tyrosine are known to be substrates for enzymes like tyrosinase and can participate in redox reactions, which may influence their antioxidant properties. The presence of the N-glycyl group might modulate the antioxidant capacity of the 3-hydroxy-L-tyrosine residue compared to the free amino acid.

Radical Neutralization and Inhibition of Lipid Peroxidation Pathways

N-Glycyl-L-tyrosine exhibits notable antioxidant capabilities by directly neutralizing harmful free radicals and interfering with the lipid peroxidation chain reaction. chemicalbook.com Free radicals, which are highly reactive molecules, can inflict damage on vital cellular components, contributing to a variety of disease states. chemicalbook.com The process of lipid peroxidation, a chain reaction initiated by the abstraction of a hydrogen atom from a fatty acid, results in the formation of lipid-derived radicals like peroxyl (LOO•) and alkoxyl (LO•) radicals. nih.gov These reactive species can, in turn, oxidize other biological molecules, including amino acid residues in proteins. nih.gov

Research demonstrates that N-Glycyl-L-tyrosine possesses potent radical scavenging properties, effectively protecting cells from oxidative damage. chemicalbook.com It can donate electrons to stabilize and neutralize free radicals, thereby terminating the damaging cascade. chemicalbook.com Studies have postulated that lipid-derived radicals, particularly peroxyl radicals, are capable of oxidizing tyrosine to a tyrosyl radical (•Tyr), a key step in oxidative modifications. nih.gov The antioxidant function of N-Glycyl-L-tyrosine is crucial in preventing or mitigating such damage, making it an effective agent against oxidative stress. chemicalbook.com

Role of Phenolic Hydroxyl Groups in Redox Activity and Electron Donation

The antioxidant activity of N-Glycyl-L-tyrosine is fundamentally attributed to the tyrosine moiety, specifically its phenolic hydroxyl group (-OH). chemicalbook.com This functional group is what confers the molecule's antioxidant potential. chemicalbook.com The redox reactions of tyrosine are central to many biological processes. nih.gov The phenolic hydroxyl group can donate an electron and a proton (a hydrogen atom, H•) to neutralize an oxidizing radical, forming a relatively stable tyrosyl radical (YO•) in the process. chemicalbook.comnih.gov

The efficiency of this process is influenced by the local environment. nih.gov The primary mechanism of phenol (B47542) oxidation is often a concerted transfer of an electron and a proton. nih.gov By donating an electron, the phenolic group on the tyrosine component of N-Glycyl-L-tyrosine stabilizes free radicals, preventing them from reacting with and damaging other cellular structures. chemicalbook.com This capacity for electron donation is the cornerstone of its function as a radical scavenger. chemicalbook.com

Modulation of Cellular Signaling and Inflammatory Pathways

N-Glycyl-L-tyrosine has demonstrated significant anti-inflammatory properties by modulating key signaling pathways and the expression of inflammatory molecules. chemicalbook.com While chronic inflammation is implicated in numerous diseases, this dipeptide can help regulate the body's inflammatory response. chemicalbook.com

Regulation of Inflammatory Mediators and Cytokine Expression

Studies have shown that N-Glycyl-L-tyrosine can modulate the release and activity of cytokines, which are key signaling proteins in the inflammatory response. chemicalbook.com It has been observed to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). chemicalbook.com Simultaneously, it can promote the release of anti-inflammatory cytokines. chemicalbook.com This dual action allows N-Glycyl-L-tyrosine to help balance the inflammatory environment, reducing the drivers of chronic inflammation. chemicalbook.com

Impact on Enzyme Activities Associated with Inflammation (e.g., COX-2, iNOS)

Beyond cytokine regulation, N-Glycyl-L-tyrosine has been found to suppress the expression of key enzymes that are centrally involved in the inflammatory process. chemicalbook.com These enzymes include cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). chemicalbook.com COX-2 is an enzyme that contributes to inflammation by producing prostaglandins (B1171923). nih.gov iNOS produces large amounts of nitric oxide, which, in a state of nitrosative stress, can lead to the formation of peroxynitrite and subsequent damage to proteins and other molecules. nih.gov By inhibiting the expression of these enzymes, N-Glycyl-L-tyrosine effectively reduces the production of powerful inflammatory mediators. chemicalbook.com

Table 1: Summary of Biochemical Activities of N-Glycyl-L-tyrosine

| Activity | Mechanism | Effect | References |

|---|---|---|---|

| Radical Neutralization | Donates electrons to stabilize free radicals. | Reduces cellular damage from reactive oxygen species (ROS). | chemicalbook.com |

| Inhibition of Lipid Peroxidation | Interrupts the chain reaction of lipid radical formation. | Protects cell membranes from oxidative damage. | chemicalbook.comnih.gov |

| Modulation of Cytokines | Inhibits TNF-α and IL-6 production; promotes anti-inflammatory cytokines. | Reduces pro-inflammatory signaling. | chemicalbook.com |

| Enzyme Inhibition | Suppresses the expression of COX-2 and iNOS. | Decreases production of inflammatory mediators like prostaglandins and nitric oxide. | chemicalbook.com |

Table 2: Compound Names Mentioned in This Article

| Compound Name | Systematic Name | Notes |

|---|---|---|

| L-Tyrosine, N-glycyl-3-hydroxy- | (2S)-2-(2-aminoacetamido)-3-(3-hydroxyphenyl)propanoic acid (if interpreted as N-glycyl-m-tyrosine) OR (S)-2-(2-aminoacetamido)-3-(3,4-dihydroxyphenyl)propanoic acid (if interpreted as N-glycyl-L-DOPA) | The compound specified in the prompt. It is a structural isomer of N-Glycyl-L-tyrosine. Limited biological data is publicly available for this specific compound. |

| N-Glycyl-L-tyrosine | (2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid | A dipeptide of glycine and L-tyrosine. The subject of the biological activities detailed in this article. nih.govnih.gov |

| L-Tyrosine | (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid | A proteinogenic amino acid with a para-hydroxyl group. examine.com |

| m-Tyrosine | 3-hydroxyphenylalanine | A structural isomer of tyrosine with a meta-hydroxyl group. Can be a marker of oxidative stress. nih.gov |

| L-DOPA (Levodopa) | (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid | A precursor to dopamine, also referred to as 3-hydroxy-L-tyrosine. epa.govnih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Not Applicable | A pro-inflammatory cytokine. chemicalbook.com |

| Interleukin-6 (IL-6) | Not Applicable | A pro-inflammatory cytokine. chemicalbook.com |

| Cyclooxygenase-2 (COX-2) | Not Applicable | An enzyme that mediates inflammatory responses. chemicalbook.comnih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Not Applicable | An enzyme that produces nitric oxide, involved in inflammation. chemicalbook.com |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of L-Tyrosine, N-glycyl-3-hydroxy-. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding detailed information about its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of L-Tyrosine, N-glycyl-3-hydroxy-.

¹H NMR spectroscopy allows for the identification and assignment of all proton signals in the molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration values provide a detailed picture of the electronic environment and connectivity of the protons. For instance, the aromatic protons on the catechol ring of the 3-hydroxy-tyrosine residue are expected to appear in the downfield region of the spectrum, while the aliphatic protons of the glycine (B1666218) and tyrosine alpha-carbons and beta-carbons will resonate at higher field strengths.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and bonding environment. The carbonyl carbons of the peptide bond and the carboxylic acid will be observed at the lowest field.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals. COSY spectra reveal proton-proton coupling networks, helping to connect adjacent protons, while HSQC spectra correlate directly bonded proton and carbon atoms. These correlations are instrumental in confirming the sequence and structure of the dipeptide.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for L-Tyrosine, N-glycyl-3-hydroxy-

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Glycine α-CH₂ | ~3.8 | ~43 |

| Glycine C=O | - | ~172 |

| Tyrosine α-CH | ~4.5 | ~55 |

| Tyrosine β-CH₂ | ~2.9 | ~37 |

| Tyrosine C=O | - | ~175 |

| Aromatic CH | 6.5 - 6.8 | 115 - 120 |

| Aromatic C-OH | - | 143 - 145 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a key technique for confirming the elemental composition of L-Tyrosine, N-glycyl-3-hydroxy- by providing a highly accurate mass measurement. This allows for the calculation of the molecular formula with a high degree of confidence.

Furthermore, tandem mass spectrometry (MS/MS) experiments provide valuable structural information through the analysis of fragmentation patterns. Upon collisional activation, the parent ion of L-Tyrosine, N-glycyl-3-hydroxy- will fragment at predictable locations, primarily at the amide bond. The resulting fragment ions can be used to confirm the amino acid sequence and the structure of the side chain.

Table 2: High-Resolution Mass Spectrometry Data for L-Tyrosine, N-glycyl-3-hydroxy-

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₅ |

| Monoisotopic Mass | 254.0897 Da |

UV-Vis and IR spectroscopy provide complementary information about the electronic transitions and vibrational modes of the molecule, respectively, which is useful for identifying key functional groups.

UV-Vis spectroscopy of L-Tyrosine, N-glycyl-3-hydroxy- is expected to show characteristic absorption maxima due to the presence of the catechol moiety. The phenolic hydroxyl groups and the aromatic ring give rise to electronic transitions in the ultraviolet region.

Infrared (IR) spectroscopy is used to identify the various functional groups present in the molecule based on their characteristic vibrational frequencies. Key absorptions would include the O-H stretch of the carboxylic acid and phenolic groups, the N-H stretch of the amide and amine groups, the C=O stretch of the carboxylic acid and amide groups, and the aromatic C=C stretches.

Table 3: Spectroscopic Data for Functional Group Identification

| Technique | Wavelength/Wavenumber | Functional Group Assignment |

|---|---|---|

| UV-Vis | ~280 nm | π → π* transition of the aromatic ring |

| IR | ~3400-3200 cm⁻¹ | O-H and N-H stretching |

| IR | ~1700-1630 cm⁻¹ | C=O stretching (acid and amide) |

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating L-Tyrosine, N-glycyl-3-hydroxy- from impurities and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of L-Tyrosine, N-glycyl-3-hydroxy- and for its quantification. A reversed-phase HPLC method, using a C18 column, is typically employed for the separation of polar compounds like dipeptides.

Method development involves optimizing the mobile phase composition (typically a mixture of water with an organic modifier like acetonitrile (B52724) or methanol, often with an acid additive like formic acid or trifluoroacetic acid to improve peak shape), flow rate, and column temperature to achieve optimal separation of the target compound from any potential impurities.

Validation of the HPLC method in accordance with regulatory guidelines is crucial to ensure its accuracy, precision, linearity, and robustness for its intended purpose. Quantification is typically performed using a UV detector set at the absorption maximum of the compound.

Table 4: Typical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This powerful technique is invaluable for the identification of impurities and the characterization of metabolites of L-Tyrosine, N-glycyl-3-hydroxy-.

LC-MS allows for the detection and identification of impurities that may not be resolved or detected by HPLC with UV detection. The mass spectrometer provides molecular weight information for each separated component, which is crucial for tentative identification. Subsequent MS/MS fragmentation can then be used to confirm the structure of these impurities.

In metabolic studies, LC-MS is used to identify and quantify metabolites of L-Tyrosine, N-glycyl-3-hydroxy- in biological matrices. The high sensitivity of the technique allows for the detection of low-level metabolites, and the structural information from the mass spectrometer is key to elucidating metabolic pathways.

Other Quantitative and Qualitative Analytical Approaches

Advanced analytical methodologies are crucial for the comprehensive characterization and quantification of complex biomolecules. Beyond chromatographic and spectroscopic techniques, other classical and modern methods provide valuable information regarding the content, purity, and elemental composition of synthesized or isolated compounds. For the dipeptide L-Tyrosine, N-glycyl-3-hydroxy-, specific quantitative and qualitative approaches such as titrimetry and elemental analysis offer precision and confirmation of its fundamental chemical identity.

Titrimetric Analysis for Precise Content Determination

Titrimetric analysis, a cornerstone of quantitative chemical analysis, is employed for the precise determination of the content and purity of L-Tyrosine, N-glycyl-3-hydroxy-. This method relies on the stoichiometric reaction of the analyte's functional groups with a titrant of known concentration. The structure of L-Tyrosine, N-glycyl-3-hydroxy- possesses distinct acidic and basic moieties that are amenable to acid-base titration.

Principle and Methodology

The dipeptide contains a terminal carboxylic acid group (-COOH), a terminal primary amino group (-NH2), and two phenolic hydroxyl (-OH) groups. Each of these can participate in acid-base reactions.

Carboxyl Group Titration: The carboxylic acid group is acidic and can be accurately quantified by titration with a strong base, typically standardized sodium hydroxide (B78521) (NaOH). The endpoint, where all carboxyl groups have been neutralized, is detected using a pH meter (potentiometric titration) or a suitable colorimetric indicator.

Amino Group Titration: The basic amino group can be quantified by titration with a strong acid, such as standardized hydrochloric acid (HCl). To achieve a sharp and clear endpoint, the titration is often performed in a non-aqueous solvent or by using the formol titration method. In the formol method, formaldehyde (B43269) is added to react with the amino group, forming a derivative that is a much stronger acid, allowing for its precise titration with a standard base.

The phenolic hydroxyl groups are generally too weakly acidic to be reliably titrated in aqueous solutions, but their presence can be analyzed using non-aqueous titrations with a strong base like tetrabutylammonium (B224687) hydroxide.

The purity of a given sample is calculated based on the volume of titrant consumed to reach the equivalence point. This classical method is valued for its high precision and accuracy when performed under controlled conditions.

Interactive Data Table: Titratable Groups in L-Tyrosine, N-glycyl-3-hydroxy-

| Functional Group | Classification | Titrant Used for Quantification | Titration Principle |

| α-Carboxyl (-COOH) | Acidic | Sodium Hydroxide (NaOH) | Acid-Base Neutralization |

| α-Amino (-NH2) | Basic | Hydrochloric Acid (HCl) | Acid-Base Neutralization |

| Phenolic Hydroxyl (-OH) x 2 | Weakly Acidic | Tetrabutylammonium Hydroxide | Non-Aqueous Acid-Base |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentage of the constituent elements within a pure substance. For L-Tyrosine, N-glycyl-3-hydroxy-, this analysis serves as a critical quality control step to confirm its empirical and molecular formula, thereby verifying the compound's identity and purity post-synthesis.

Principle and Methodology

The molecular formula for L-Tyrosine, N-glycyl-3-hydroxy- is determined by combining the formulas of its constituent amino acids, glycine (C₂H₅NO₂) and 3-hydroxy-L-tyrosine (L-DOPA, C₉H₁₁NO₄), and subtracting a molecule of water (H₂O) for the formation of the peptide bond. This results in the molecular formula C₁₁H₁₄N₂O₅ .

The theoretical elemental composition is calculated from this formula and the atomic weights of carbon, hydrogen, nitrogen, and oxygen.

Modern elemental analysis is typically performed using an automated combustion analyzer. A small, precisely weighed sample of the compound is combusted at high temperatures in a stream of pure oxygen. The combustion products—carbon dioxide (CO₂), water vapor (H₂O), and nitrogen gas (N₂)—are separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy. The mass percentages of carbon, hydrogen, and nitrogen are calculated from the quantities of the combustion products. The oxygen content is usually determined by difference (100% minus the sum of C, H, and N percentages) or through direct measurement via pyrolysis.

The experimentally determined mass percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close correlation between the experimental and theoretical data provides strong evidence for the structural integrity and purity of the compound.

Interactive Data Table: Elemental Composition of L-Tyrosine, N-glycyl-3-hydroxy-

| Element | Symbol | Atomic Weight ( g/mol ) | Theoretical Mass % in C₁₁H₁₄N₂O₅ |

| Carbon | C | 12.011 | 51.96% |

| Hydrogen | H | 1.008 | 5.55% |

| Nitrogen | N | 14.007 | 11.02% |

| Oxygen | O | 15.999 | 31.47% |

| Total | 254.24 g/mol | 100.00% |

Computational and Theoretical Investigations of L Tyrosine, N Glycyl 3 Hydroxy

Molecular Modeling and Docking Studies

Molecular modeling and docking are instrumental in predicting how a ligand like N-glycyl-3-hydroxy-L-tyrosine might interact with proteins and other biological receptors. These studies build upon findings from similar molecules, primarily Glycyl-L-tyrosine (Gly-Tyr).

The interaction of the dipeptide Gly-Tyr with the enzyme Carboxypeptidase A (CPA) has been a subject of detailed investigation, offering a predictive model for its 3-hydroxy derivative. nih.govresearchgate.net Depending on the pH, Gly-Tyr can act as either an inhibitor or a substrate for CPA. At higher pH, its mono-ionic form chelates the active-site zinc ion, effectively inhibiting the enzyme. researchgate.net This binding involves both the N-terminal amino nitrogen and the carbonyl oxygen. nih.gov In contrast, at lower pH, the di-ionic form of Gly-Tyr acts as a substrate. researchgate.net

For N-glycyl-3-hydroxy-L-tyrosine, the presence of an additional hydroxyl group on the phenyl ring would likely enhance its binding affinity to receptors through the formation of extra hydrogen bonds. The physicochemical properties of tyrosine and its derivatives are known to make it highly effective for mediating molecular recognition. nih.gov The DOPA moiety, in particular, is utilized by marine mussels for strong adhesion to various surfaces, highlighting its versatile interaction capabilities. nih.gov

Docking studies on various tyrosine-containing pharmaceuticals have shown their potential to bind effectively within the active sites of enzymes like SARS-CoV-2 proteases. mdpi.com This suggests that the N-glycyl-3-hydroxy-L-tyrosine structure is a promising scaffold for interacting with diverse protein targets.

| Condition (pH) | Molecular Form | Interaction Type | Key Interacting Groups | Outcome | Reference |

|---|---|---|---|---|---|

| High pH | Mono-ionic | Chelation of Zn2+ ion | N-terminal amino nitrogen, Carbonyl oxygen | Inhibition of CPA | nih.govresearchgate.net |

| Low pH | Di-ionic | Substrate binding | Free amino group, Amide group | Hydrolysis by CPA | researchgate.netresearchgate.net |

The binding mode of Gly-Tyr in the active site of Carboxypeptidase A reveals significant details about enzyme specificity. nih.gov X-ray crystallography shows that the substrate binds directly to the zinc ion in a chelating fashion, a pattern that excludes a water molecule from the immediate vicinity of the metal ion. nih.gov The specificity is also pH-dependent; the protonation state of the N-terminal amino group dictates whether the dipeptide binds as an inhibitor or is processed as a substrate. researchgate.net

A key enzyme relevant to N-glycyl-3-hydroxy-L-tyrosine is Tyrosine Hydroxylase (TyrH), which is the rate-limiting enzyme that specifically converts L-tyrosine into L-DOPA (3-hydroxy-L-tyrosine). nih.govwikipedia.org This reaction demonstrates the high specificity of TyrH for the tyrosine substrate, hydroxylating it at the 3-position of the phenyl ring. The product, L-DOPA, and subsequent catecholamines can then act as feedback inhibitors of TyrH, highlighting a regulatory binding interaction. nih.gov The addition of the glycyl moiety to L-DOPA would create a novel molecule whose interaction with enzymes like TyrH or peptidases like CPA would be altered. The extra hydroxyl group in N-glycyl-3-hydroxy-L-tyrosine could potentially form additional hydrogen bonds within an enzyme's active site, altering the binding mode and specificity compared to Gly-Tyr.

Quantum Chemical (QM) and Molecular Dynamics (MD) Simulations

QM and MD simulations provide a window into the dynamic and electronic properties of molecules, from their preferred shapes to the mechanisms of their reactions.

The flexibility of peptides like N-glycyl-3-hydroxy-L-tyrosine means they can adopt multiple conformations in solution. Gas-phase studies using double resonance spectroscopy combined with Density Functional Theory (DFT) calculations have identified four distinct stable conformers for the closely related Gly-Tyr dipeptide. researchgate.netnih.gov For larger peptides containing tyrosine, the number of stable conformers can be surprisingly limited, with hydrogen bonding playing a crucial role in stabilizing folded structures. researchgate.netnih.gov

MD simulations of Gly-Tyr complexed with CPA have provided detailed geometric parameters of the bound state, showing a well-maintained coordination sphere around the zinc ion. researchgate.net Further computational work on a tripeptide model, HCO-Gly-L-Tyr-Gly-NH2, has explored its conformational landscape, identifying numerous stable structures through geometry optimization at different levels of theory. derpharmachemica.com

For N-glycyl-3-hydroxy-L-tyrosine, the additional hydroxyl group introduces another rotational degree of freedom and the potential for new intramolecular hydrogen bonds. This would influence its conformational preferences and dynamic behavior in solution, likely favoring conformations where this new group can interact favorably with other parts of the molecule or with solvent molecules. Hydroxyl radical footprinting is an experimental technique complemented by computation that can probe such conformational differences in solution. nih.gov

| Molecule | Method | Number of Conformers Found | Key Finding | Reference |

|---|---|---|---|---|

| Tyrosine (Y) | UV-UV & IR-UV Spectroscopy / DFT | 7 | Baseline for peptide studies. | researchgate.netnih.gov |

| Tyrosyl-glycine (YG) | UV-UV & IR-UV Spectroscopy / DFT | 4 | Fewer stable conformers despite increased complexity. | researchgate.netnih.gov |

| Tyrosyl-glycyl-glycine (YGG) | UV-UV & IR-UV Spectroscopy / DFT | 3 | Hydrogen bonding stabilizes folded structures. | researchgate.netnih.gov |

| HCO-Gly-L-Tyr-Gly-NH2 | Genetic Algorithm / DFT / MP2 | 28 | Demonstrates the complex potential energy surface of peptides. | derpharmachemica.com |

Combined QM/MM (Quantum Mechanics/Molecular Mechanics) methods have been pivotal in elucidating the hydrolysis mechanism of Gly-Tyr by CPA. researchgate.net These simulations show that the di-ionic form of Gly-Tyr undergoes hydrolysis via a nucleophilic mechanism, which proceeds through an acyl-enzyme intermediate. researchgate.net The calculated free energy barrier for this reaction is 20.1 kcal/mol, which aligns remarkably well with the experimental value of 19.9 kcal/mol. researchgate.net

Another critical enzymatic process is the one catalyzed by TyrH, which converts L-tyrosine to L-DOPA, the core of our molecule of interest. nih.govwikipedia.org This reaction involves the hydroxylation of the tyrosine ring using molecular oxygen and a tetrahydrobiopterin (B1682763) cofactor. wikipedia.org The DOPA moiety can be further oxidized by enzymes like tyrosinase to form highly reactive o-quinones. researchgate.net

Non-enzymatic processes for N-glycyl-3-hydroxy-L-tyrosine would primarily involve the reactivity of its functional groups. The DOPA moiety is known to be susceptible to oxidation, a process that can be investigated using quantum chemical calculations to understand its redox potential and reaction pathways.

Proton and electron transfer are fundamental to many biological reactions. In the CPA-catalyzed hydrolysis of Gly-Tyr, the residue Glu270 plays a crucial role in proton transfer, acting as a general acid to protonate the nitrogen leaving group of the scissile peptide bond. nih.gov

The antioxidant activity of N-glycyl-L-tyrosine is directly related to electron transfer pathways. chemicalbook.com The phenolic hydroxyl groups, both the original one at the 4-position and the added one at the 3-position, can donate electrons to neutralize free radicals. chemicalbook.com Quantum chemical studies on L-tyrosine have investigated its redox properties and how the solvent environment affects its electron affinity, providing a basis for understanding the electron transfer capabilities of its derivatives. researchgate.net The presence of two hydroxyl groups on the phenyl ring in N-glycyl-3-hydroxy-L-tyrosine would significantly enhance its capacity as an electron donor compared to Gly-Tyr, making it a potentially more potent antioxidant.

Structure-Activity Relationship (SAR) Studies through Computational Means

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Computational methods provide a powerful toolkit to perform these studies in silico, saving time and resources.

The in silico design of novel derivatives of a lead compound like L-Tyrosine, N-glycyl-3-hydroxy- is a multi-step process that leverages computational tools to predict the biological activity of hypothetical molecules. nih.govresearchgate.net This approach allows for the rational design of compounds with potentially enhanced efficacy, selectivity, or improved pharmacokinetic profiles. researchgate.net

The process typically begins with the identification of a biological target, such as an enzyme or a receptor. If the three-dimensional structure of the target is known, structure-based drug design techniques like molecular docking can be employed. In this approach, virtual libraries of derivatives of L-Tyrosine, N-glycyl-3-hydroxy- would be created by modifying its functional groups. For instance, the hydroxyl group on the tyrosine residue, the carboxylic acid, or the amine group could be altered. These virtual derivatives would then be "docked" into the binding site of the target protein to predict their binding affinity and orientation. researchgate.net

In the absence of a known 3D structure of the target, ligand-based drug design methods are utilized. Quantitative Structure-Activity Relationship (QSAR) models can be developed based on a set of known active and inactive molecules that are structurally related to L-Tyrosine, N-glycyl-3-hydroxy-. researchgate.netmdpi.com These models establish a mathematical relationship between the chemical structures and their biological activities. For dipeptides, it has been shown that factors like hydrophobicity and the electronic properties of the N-terminal and C-terminal amino acids play a crucial role in their antioxidant activity. researchgate.netmdpi.com For example, studies on antioxidant dipeptides have indicated that the presence of amino acids like tryptophan or tyrosine at the N-terminus often leads to higher activity. researchgate.net

The design of novel derivatives would involve systematic modifications to the parent structure. For L-Tyrosine, N-glycyl-3-hydroxy-, these could include:

Modification of the Tyrosine Ring: Introducing different substituents on the phenyl ring to alter its electronic properties and steric bulk.

Alteration of the Glycine (B1666218) Moiety: Replacing glycine with other amino acids to explore the impact of different side chains on activity.

Modification of the Peptide Bond: Introducing modifications to enhance stability against enzymatic degradation.

For each designed derivative, computational tools would predict its potential for a specific biological activity. For instance, based on studies of other antioxidant peptides, derivatives could be designed to enhance free radical scavenging activity. mdpi.comnih.gov The predicted activities would then be used to prioritize a smaller, more promising set of compounds for actual chemical synthesis and biological testing.

The biological function of a molecule is intrinsically linked to its physicochemical properties. Computational methods are routinely used to predict these properties, providing critical insights into a compound's likely behavior in a biological system.

pKa Prediction:

The acid dissociation constant (pKa) is a critical parameter that determines the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability, and interaction with biological targets. nih.gov For L-Tyrosine, N-glycyl-3-hydroxy-, there are several ionizable groups: the carboxylic acid, the primary amine, and the phenolic hydroxyl group.

Several computational methods are available for pKa prediction. nih.govresearchgate.netmdpi.com These include:

Quantum Mechanical (QM) Methods: These methods, often based on Density Functional Theory (DFT), use thermodynamic cycles to calculate the Gibbs free energy change of deprotonation in solution. nih.govmdpi.com

Semi-empirical Methods: Methods like COSMO-RS offer a balance between accuracy and computational cost for predicting pKa values of peptides. researchgate.net

Empirical and Machine Learning Methods: These approaches utilize databases of experimental pKa values to train models that can predict the pKa of new molecules based on their structure. optibrium.com

The accuracy of these predictions can be influenced by the chosen method and the proper consideration of the solvent environment. acs.org

Polar Surface Area (PSA):

The polar surface area (PSA) is defined as the sum of the van der Waals surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. molinspiration.competer-ertl.com It is a key descriptor for predicting a drug's ability to cross cell membranes, with a general rule that molecules with a PSA greater than 140 Ų are less likely to be orally bioavailable. numberanalytics.com

Topological Polar Surface Area (TPSA) is a computationally efficient method that calculates PSA based on the summation of fragment contributions, avoiding the need for 3D conformational analysis. peter-ertl.com This makes it suitable for high-throughput screening of virtual libraries of derivatives. For L-Tyrosine, N-glycyl-3-hydroxy-, the PSA would be contributed by the oxygen and nitrogen atoms of the peptide backbone, the carboxylic acid group, the primary amine, and the hydroxyl groups. Computational tools can rapidly calculate the TPSA for any designed derivative, providing a valuable filter for selecting candidates with desirable drug-like properties. numberanalytics.comcomputabio.com

Below is a table of predicted physicochemical properties for the closely related compound Glycyl-L-tyrosine, which would be analogous to the types of predictions made for L-Tyrosine, N-glycyl-3-hydroxy-.

| Property | Predicted Value | Method |

| Molecular Weight | 238.24 g/mol | --- |

| XLogP3 | -3.3 | --- |

| Hydrogen Bond Donors | 4 | --- |

| Hydrogen Bond Acceptors | 4 | --- |

| Topological Polar Surface Area | 113 Ų | --- |

Data sourced from PubChem CID 92829 for Glycyl-L-tyrosine.

Research Applications and Experimental Models

Utilization as a Biochemical Research Reagent and Probe

As a research reagent, L-Tyrosine, N-glycyl-3-hydroxy- offers a more soluble form of L-DOPA, facilitating its use in aqueous solutions for various experimental setups.

While direct studies extensively detailing the use of L-Tyrosine, N-glycyl-3-hydroxy- as a substrate in enzyme activity assays are not widely documented, its structural similarity to other dipeptides suggests its utility. Dipeptides are often utilized to assess the activity of peptidases. It is hypothesized that L-Tyrosine, N-glycyl-3-hydroxy- can act as a substrate for various peptidases, which would cleave the peptide bond to release glycine (B1666218) and L-DOPA. This characteristic allows it to be used in studies to determine the specificity and kinetics of such enzymes.

Furthermore, related dipeptides like glycyl-L-tyrosine have been used in parenteral nutrition formulations, which rely on enzymatic cleavage in the body to release free amino acids. This supports the principle that dipeptides can serve as effective substrates for endogenous enzymes.

The transport of amino acids and small peptides across cell membranes is a fundamental biological process. Molecules like L-Tyrosine, N-glycyl-3-hydroxy- are valuable tools for investigating the mechanisms of peptide transporters. Studies on the transport of L-tyrosine have shown the existence of specific, facilitated diffusion mechanisms. By modifying L-tyrosine with glycine to form a dipeptide, researchers can investigate different transport systems, such as the PepT family of peptide transporters, which are responsible for the uptake of di- and tripeptides. The use of this compound can help elucidate the substrate specificity and efficiency of these transporters in various cell types, including those in the nervous system where its L-DOPA component is of particular relevance.

Development of In Vitro Systems for Biological Studies

In vitro models are crucial for understanding cellular processes in a controlled environment. L-Tyrosine, N-glycyl-3-hydroxy- can be applied to various cell-based systems to study biological responses.

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. The abnormal tyrosine isomer, meta-tyrosine, is considered a biomarker for oxidative stress. The 3-hydroxy-L-tyrosine component of the target compound is structurally related to catecholamines, which can be involved in oxidative processes. Research on the related compound N-glycyl-L-tyrosine has shown that it possesses antioxidant properties by scavenging free radicals and protecting cells from oxidative damage. It is proposed that L-Tyrosine, N-glycyl-3-hydroxy- could be used in cell-based models to investigate its potential protective effects against oxidative stress, leveraging the antioxidant potential of its hydroxylated phenyl ring.

| Experimental Model | Research Focus | Potential Findings with L-Tyrosine, N-glycyl-3-hydroxy- |

| Neuronal Cell Lines (e.g., SH-SY5Y) | Neuroprotection against oxidative stress | Assessment of the compound's ability to mitigate ROS-induced cell death. |

| Fibroblast Cell Cultures | Cellular response to oxidative damage | Investigation of the compound's influence on cell viability and antioxidant enzyme expression. |

The influence of bioactive peptides on cell growth and the maintenance of the extracellular matrix is a significant area of research. Studies have shown that N-glycyl-L-tyrosine can stimulate the proliferation of fibroblasts, the primary cells responsible for synthesizing collagen and other extracellular matrix components. Collagen synthesis is a complex process essential for the structure of tissues like skin, bone, and cartilage. Given these findings, L-Tyrosine, N-glycyl-3-hydroxy- is a candidate for investigation in studies on cellular proliferation and collagen synthesis. Its effects can be quantified in fibroblast cultures by measuring cell numbers and the production of collagen.

| Cell Type | Parameter Measured | Relevance of L-Tyrosine, N-glycyl-3-hydroxy- |

| Human Dermal Fibroblasts | Cell Proliferation (e.g., MTT assay) | Investigating mitogenic or growth-inhibitory effects. |

| Human Dermal Fibroblasts | Collagen Production (e.g., Sirius Red assay) | Determining the impact on extracellular matrix synthesis. |

Precursor in Synthetic Chemistry for Complex Molecules

In synthetic chemistry, L-Tyrosine, N-glycyl-3-hydroxy- serves as a valuable building block for creating more complex molecules with potential therapeutic applications. Its structure contains multiple functional groups—a carboxylic acid, an amine, a peptide bond, and a catechol ring—that can be selectively modified.

This dipeptide is a useful precursor for the synthesis of L-DOPA-containing peptides. These peptides are of interest in designing targeted pro-drugs for conditions such as Parkinson's disease, aiming to improve the delivery and bioavailability of L-DOPA. Additionally, the related dipeptide N-glycyl-L-tyrosine has been utilized as a ligand in the synthesis of new triorganotin(IV) derivatives, which have shown potential anti-inflammatory and antimicrobial activities. This suggests that L-Tyrosine, N-glycyl-3-hydroxy- could similarly be used to create novel organometallic complexes with unique biomedical properties.

Scaffold for the Synthesis of Biologically Active Peptides and Conjugates

The molecular architecture of N-glycyl-3-hydroxy-L-tyrosine, featuring carboxylic acid, amino, and dual hydroxyl functional groups, positions it as a versatile scaffold for constructing more complex molecules. academie-sciences.fr Researchers utilize such scaffolds to build larger, biologically active peptides or to create peptide conjugates. The presence of multiple reactive sites allows for selective chemical modifications, a cornerstone of modern peptide synthesis. nih.govmdpi.com

The synthesis of derivatives from the parent molecules, L-tyrosine and L-DOPA, often requires the use of protecting groups to control the reaction at specific sites, such as the amino and hydroxyl groups. academie-sciences.fr This principle is directly applicable to N-glycyl-3-hydroxy-L-tyrosine. For instance, the documented synthesis of an L-DOPA tetrapeptide derivative illustrates how an L-DOPA unit can be integrated into a longer peptide chain through coupling reactions. academie-sciences.fr This process highlights the potential of its N-glycyl dipeptide form to act as a readily incorporable building block. The improved water solubility of dipeptides compared to single amino acids like tyrosine further enhances their utility in synthetic protocols carried out in aqueous environments. chemicalbook.comnih.gov

The general strategies for peptide synthesis, including both solid-phase peptide synthesis (SPPS) and solution-phase methods, can be employed to incorporate the N-glycyl-3-hydroxy-L-tyrosine unit. researchgate.netcore.ac.uk This allows for the rational design of novel peptides where the specific properties of the 3-hydroxy-tyrosine (L-DOPA) moiety are desired.

Role in the Synthesis of Organometallic Derivatives for Chemical Biology Studies

In the field of chemical biology, there is an increasing interest in organometallic compounds, which can serve as novel probes and therapeutic agents. The catechol structure, which is the defining feature of the 3-hydroxy-L-tyrosine component, is an excellent chelator for metal ions. This inherent property makes N-glycyl-3-hydroxy-L-tyrosine a prime candidate for the synthesis of organometallic derivatives.

While direct studies on organometallic derivatives of N-glycyl-3-hydroxy-L-tyrosine are not extensively documented, research on related dipeptides provides a strong precedent. For example, N-glycyl-L-tyrosine has been successfully used to synthesize triorganotin(IV) derivatives that exhibit potential biomedical applications, including anti-inflammatory and antimicrobial activities. chemicalbook.com Given that the catechol group of L-DOPA forms even more stable complexes with metal ions than the single phenolic group of tyrosine, it is scientifically plausible that N-glycyl-3-hydroxy-L-tyrosine would serve as a superior scaffold for creating such organometallic compounds for chemical biology research.

Comparative Studies with Related Amino Acids and Dipeptides

To fully understand the biochemical significance of N-glycyl-3-hydroxy-L-tyrosine, it is essential to compare its properties with those of its constituent parts and related molecules.

Comparison of Biochemical Behavior with L-Tyrosine and N-Glycyl-L-Tyrosine

The addition of a glycine molecule and an extra hydroxyl group significantly alters the biochemical profile of the parent tyrosine molecule.

Physicochemical Properties: A primary challenge with L-tyrosine is its very low solubility in water. chemicalbook.com The synthesis of dipeptides like N-glycyl-L-tyrosine is a well-established strategy to overcome this limitation, dramatically increasing solubility and stability in aqueous solutions. chemicalbook.comnih.gov N-glycyl-3-hydroxy-L-tyrosine shares this advantage, making it more suitable for applications requiring aqueous formulations.

Metabolic Pathway: In human metabolism, L-tyrosine is the initial substrate for the synthesis of catecholamines like dopamine (B1211576). This process begins with the rate-limiting hydroxylation of L-tyrosine to L-DOPA, a reaction catalyzed by the enzyme tyrosine hydroxylase. nih.govwikipedia.org N-glycyl-L-tyrosine acts as a prodrug that, upon hydrolysis, releases L-tyrosine. nih.gov In contrast, N-glycyl-3-hydroxy-L-tyrosine delivers L-DOPA directly, bypassing the initial enzymatic step. This makes it a more direct precursor in the dopamine synthesis pathway. nih.gov

Biological Activity: The antioxidant capacity of these molecules is largely determined by their phenolic structures. The catechol group of L-DOPA is a more potent radical scavenger than the single hydroxyl group of L-tyrosine. academie-sciences.fr Consequently, N-glycyl-3-hydroxy-L-tyrosine is expected to exhibit stronger antioxidant properties than N-glycyl-L-tyrosine. chemicalbook.com

| Feature | L-Tyrosine | N-Glycyl-L-tyrosine | N-Glycyl-3-hydroxy-L-tyrosine |

| Structure | Single amino acid | Dipeptide of Glycine & Tyrosine | Dipeptide of Glycine & 3-hydroxy-Tyrosine (L-DOPA) |

| Water Solubility | Low (0.45 g/L at 25°C) chemicalbook.com | High chemicalbook.commedchemexpress.com | High (Expected) |

| Metabolic Role | Precursor to L-DOPA nih.gov | Prodrug for L-Tyrosine nih.gov | Prodrug for L-DOPA |

| Key Enzyme in Pathway | Tyrosine Hydroxylase nih.gov | Peptidases, then Tyrosine Hydroxylase | Peptidases |

| Antioxidant Potential | Moderate arizona.edu | Moderate to Good chemicalbook.com | High (Expected due to catechol group) academie-sciences.fr |

Comparative Analysis with 3,4-Dihydroxyphenylalanine (L-DOPA) Derivatives and Hydroxylated Tyrosine Species